![molecular formula C7H14O2 B1336519 (2S)-2-methylhexanoic acid CAS No. 49642-51-5](/img/structure/B1336519.png)
(2S)-2-methylhexanoic acid
Overview
Description
(2S)-2-methylhexanoic acid, also known as MHA, is a branched chain fatty acid that belongs to the family of carboxylic acids. It is a colorless, oily liquid that has a faint odor and is soluble in water. MHA is widely used in the synthesis of various organic compounds and has been the subject of extensive scientific research due to its unique properties and potential applications.
Scientific Research Applications
Organic Synthesis
(2S)-2-methylhexanoic acid: is a valuable building block in organic synthesis. Its chiral carbon center makes it an ideal precursor for synthesizing complex molecules with stereochemical precision. For instance, it can be used to prepare esters and amides that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Nanotechnology
In the realm of nanotechnology, (2S)-2-methylhexanoic acid can modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of nanoparticles into polymer matrices, which is crucial for creating advanced nanocomposites with tailored properties .
Polymer Chemistry
Carboxylic acids like (2S)-2-methylhexanoic acid play a significant role in polymer chemistry. They can act as monomers or additives in polymerization reactions, influencing the physical properties of the resulting polymers. Additionally, they can be used as catalysts to speed up chemical reactions within polymer systems .
Medicinal Chemistry
In medicinal chemistry, (2S)-2-methylhexanoic acid can be involved in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to compounds with potential therapeutic effects, such as anti-inflammatory or analgesic properties .
Enzyme Engineering
The compound can also be used in enzyme engineering. By modifying enzymes’ active sites, researchers can improve their catalytic efficiency or alter their substrate specificity. This has implications for industrial biocatalysis and the production of fine chemicals .
Biocatalysis
(2S)-2-methylhexanoic acid: may serve as a substrate or product in biocatalytic processes. Enzymes can be designed or engineered to utilize this compound in specific reactions, leading to the efficient production of desired chiral molecules .
Food Industry
Carboxylic acids, including (2S)-2-methylhexanoic acid , are used in the food industry. They can act as preservatives, pH adjusters, or flavoring agents, contributing to the quality and stability of food products .
Environmental Science
Lastly, in environmental science, (2S)-2-methylhexanoic acid can be part of biodegradation pathways. Microorganisms can metabolize this compound, leading to its breakdown and removal from the environment, which is essential for bioremediation efforts .
properties
IUPAC Name |
(2S)-2-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMFSAVYPAZTQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426454 | |
Record name | (2S)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-methylhexanoic acid | |
CAS RN |
49642-51-5 | |
Record name | (2S)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-methylhexanoic acid >90%ee | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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